3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is an organic compound belonging to the family of pyrazoles. This compound is used in many scientific research applications and has many biochemical and physiological effects. It is a versatile compound that can be used in a variety of experiments and has many advantages and limitations.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a range of pyrazole derivatives, including those related to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, exploring their chemical structures and properties. For example, Kasımoğulları and Arslan (2010) obtained a compound from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, leading to the synthesis of substitute pyrazole dicarboxylic acid derivatives, characterized by various spectroscopic methods (R. Kasımoğulları & B. S. Arslan, 2010).
Nonlinear Optical Properties
The nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied, revealing potential applications in optical limiting. Chandrakantha et al. (2013) found that compounds with carboxylic acid groups and ester substituents exhibit significant nonlinearity, indicating their suitability for optical limiting applications (B. Chandrakantha et al., 2013).
Molecular Conformation and Hydrogen Bonding
The study of molecular conformation and hydrogen bonding in 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed complex hydrogen-bonded framework structures. These findings contribute to our understanding of the molecular interactions and stability of these compounds (Asma et al., 2018).
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the versatility of these compounds in organic synthesis (Eglė Arbačiauskienė et al., 2011).
Catalytic Hydrogenation Applications
The catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids leads to the formation of various derivatives, showcasing the chemical reactivity and potential for further modification of these compounds (V. A. Gorpinchenko et al., 2009).
properties
IUPAC Name |
5-methoxycarbonyl-2-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(17)9-7-10(11(15)16)14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTZTNLUWMGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1258650-37-1 | |
Record name | 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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